The Tautomeric Chameleon: Unraveling the Equilibrium of 4-Phenylisoxazole-3,5-diol and its Dione Counterpart
The Tautomeric Chameleon: Unraveling the Equilibrium of 4-Phenylisoxazole-3,5-diol and its Dione Counterpart
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, represents a critical, yet often underestimated, factor in drug discovery and development.[1][2] The precise tautomeric form of a molecule can profoundly influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictates its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical exploration of the tautomeric equilibrium of 4-phenylisoxazole-3,5-diol, a heterocyclic scaffold of significant interest in medicinal chemistry.[3][4] We will dissect the structural nuances of the potential diol, keto-enol, and dione tautomers, elucidate the key factors governing their interconversion, and provide detailed, field-proven experimental and computational protocols for their rigorous investigation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to master the complexities of tautomerism within this important class of compounds.
Introduction: The Significance of Tautomeric Control in Heterocyclic Chemistry
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[3] Within this chemical space, molecules capable of prototropic tautomerism exist as a dynamic ensemble of isomers in solution.[5] The keto-enol tautomerism is a classic example, where a proton shifts between an oxygen and an alpha-carbon, interconverting a carbonyl compound and an enol.[1][6] For a molecule like 4-phenylisoxazole-3,5-diol, the possibilities are more complex, involving a potential equilibrium between a di-hydroxy (diol) form, two distinct keto-enol intermediates, and a fully keto (dione) form.
The biological implications are profound. A specific tautomer might be the active form that perfectly fits into a target protein's binding site, while other tautomers may be inactive or even exhibit off-target toxicity. Therefore, understanding and, where possible, controlling this equilibrium is not merely an academic exercise but a crucial step in rational drug design.[2] This guide will use 4-phenylisoxazole-3,5-diol as a case study to illustrate the principles and practices required to characterize and analyze such a complex equilibrium.
The Tautomeric Landscape of 4-Phenylisoxazole-3,5-diol
The core of our investigation is the equilibrium between four potential tautomeric forms. The relative stability of these forms is not fixed; it is a delicate balance influenced by intramolecular and intermolecular forces, including aromaticity, hydrogen bonding, and solvation.[7][8]
-
Diol Form (A): 4-Phenylisoxazole-3,5-diol. This form possesses two acidic hydroxyl groups. The potential for aromaticity within the isoxazole ring in this form is a key consideration for its stability.[7]
-
Keto-Enol Forms (B and C): 4-Phenyl-5-hydroxyisoxazol-3(2H)-one and 4-Phenyl-3-hydroxyisoxazol-5(4H)-one. These intermediates contain one carbonyl group and one enolic hydroxyl group.
-
Dione Form (D): 4-Phenylisoxazole-3,5(2H,4H)-dione. This tautomer contains two carbonyl groups and is typically more polar than the diol or keto-enol forms.
The interplay between these forms is a dynamic process, as visualized in the diagram below.
Caption: A self-validating workflow for comprehensive tautomer analysis.
Synthesis Protocol
The synthesis of 3,5-disubstituted isoxazoles can often be achieved via a [3+2] cycloaddition reaction between a nitrile oxide and an activated methylene compound. [9] Objective: To synthesize 4-phenylisoxazole-3,5-diol.
Methodology: Adapted from 1,3-Dipolar Cycloaddition Principles [9]
-
Generation of Phenylnitrile Oxide:
-
In a well-ventilated fume hood, dissolve benzaldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-Chlorosuccinimide (NCS) (1.1 eq) in DCM to the cooled solution while stirring. Allow the reaction to proceed for 1-2 hours at 0 °C to form the corresponding hydroxamoyl chloride.
-
-
In-situ Cycloaddition:
-
To the reaction mixture containing the hydroxamoyl chloride, add diethyl malonate (1.2 eq).
-
Slowly add a non-nucleophilic base, such as triethylamine (TEA) (1.5 eq), dropwise. The base will facilitate the in-situ formation of phenylnitrile oxide and promote the cycloaddition reaction.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Hydrolysis and Decarboxylation:
-
The resulting cycloadduct is then subjected to acidic or basic hydrolysis to cleave the ester groups, followed by decarboxylation to yield the target 4-phenylisoxazole-3,5-diol. This step often requires heating in an aqueous acid or base.
-
-
Work-up and Purification:
-
After the reaction is complete, perform an aqueous work-up to remove salts and other water-soluble impurities.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Causality: The choice of a [3+2] cycloaddition is based on its efficiency in constructing the isoxazole ring. In-situ generation of the nitrile oxide is preferred as it is unstable and potentially hazardous to isolate. The final hydrolysis and decarboxylation step is crucial to convert the initial adduct into the desired diol structure.
NMR Spectroscopic Analysis
NMR is arguably the most powerful tool for elucidating tautomeric equilibria, provided the rate of interconversion is slow on the NMR timescale. [10][11] Objective: To identify and quantify the different tautomers in various deuterated solvents.
-
Sample Preparation: Prepare solutions of the purified compound (~5-10 mg) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum for each sample.
-
Key Signals to Monitor:
-
Enolic -OH: Broad singlet, chemical shift is highly solvent and concentration-dependent.
-
CH (Position 4): In the dione form (D), this proton would be adjacent to two carbonyls, appearing at a characteristic downfield shift. In the keto-enol forms (B, C), it would be an alkene or methine proton with a distinct chemical shift.
-
Aromatic Protons: The phenyl group protons can provide structural confirmation.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Key Signals to Monitor:
-
Carbonyl C=O: Resonances in the 170-200 ppm region are indicative of the keto-enol (B, C) and dione (D) forms. [13] * Enolic C-OH: Resonances in the 150-170 ppm region are characteristic of the diol (A) and keto-enol (B, C) forms.
-
-
-
Data Analysis & Quantification:
-
Assign the peaks in both ¹H and ¹³C spectra to the respective tautomers.
-
In the ¹H NMR spectrum, use the integration of well-resolved, non-exchangeable proton signals unique to each tautomer to determine their relative molar ratios.
-
-
Variable Temperature (VT) NMR (Optional): If signals are broadened due to intermediate exchange rates, acquiring spectra at different temperatures can sharpen the signals (at low temp) or cause them to coalesce (at high temp), providing information on the kinetics of interconversion.
Trustworthiness: This protocol is self-validating because the combination of ¹H and ¹³C NMR provides complementary data. The presence of a carbonyl carbon in the ¹³C spectrum must correspond to the appropriate proton environment in the ¹H spectrum for a confident assignment. Comparing spectra across multiple solvents provides a robust dataset demonstrating the environmental influence on the equilibrium.
UV-Vis Spectroscopic Analysis
UV-Vis spectroscopy is an excellent complementary technique for studying tautomeric equilibria, as different tautomers possess different chromophoric systems and will absorb light at different wavelengths (λ_max). [14][15][16] Objective: To observe shifts in the tautomeric equilibrium as a function of solvent polarity.
Methodology: [17]
-
Sample Preparation: Prepare dilute solutions (e.g., 1 x 10⁻⁵ M) of the compound in a series of spectroscopic-grade solvents (e.g., cyclohexane, acetonitrile, ethanol, water).
-
Spectral Acquisition:
-
Using a dual-beam UV-Vis spectrophotometer, scan the absorbance of each solution over a range of ~200-500 nm.
-
Use the pure solvent as a blank for each measurement.
-
-
Data Analysis:
-
Identify the λ_max for the absorption bands in each solvent.
-
Expected Observations:
-
The conjugated system in the enol forms (A, B, C) is expected to have a different λ_max compared to the cross-conjugated or non-conjugated dione form (D). [16] * A shift in the position and intensity of the absorption bands when changing from a non-polar to a polar solvent indicates a shift in the tautomeric equilibrium. The appearance of isosbestic points (wavelengths where the molar absorptivity of two species is equal) can be a strong indicator of a two-component equilibrium in a given solvent system. [18] Causality: The choice of solvents with a wide range of polarities is designed to maximize the potential shift in the equilibrium, making it easier to observe and analyze. Keeping the concentration constant ensures that any observed spectral changes are due to solvent effects on the equilibrium and not concentration-dependent phenomena.
-
-
Data Presentation: Quantifying the Equilibrium
A clear, tabular summary of the quantitative data is essential for comparison and interpretation.
| Solvent | Dielectric Constant (ε) | Tautomer A (Diol) % | Tautomer B/C (Keto-Enol) % | Tautomer D (Dione) % | Method |
| Cyclohexane-d₁₂ | 2.0 | Data | Data | Data | ¹H NMR |
| Chloroform-d | 4.8 | Data | Data | Data | ¹H NMR |
| Acetonitrile-d₃ | 37.5 | Data | Data | Data | ¹H NMR |
| DMSO-d₆ | 46.7 | Data | Data | Data | ¹H NMR |
| Methanol-d₄ | 32.7 | Data | Data | Data | ¹H NMR |
| Note: Data presented here is hypothetical and would be populated with results from the NMR integration analysis. |
Conclusion and Implications for Drug Development
The tautomeric equilibrium of 4-phenylisoxazole-3,5-diol is a complex interplay of structural and environmental factors. This guide has outlined a robust, integrated strategy for its comprehensive analysis. For drug development professionals, a thorough understanding of this equilibrium is paramount. The dominant tautomer in a physiological environment (aqueous, pH ~7.4) will dictate the molecule's interaction with its biological target. Furthermore, the presence of multiple tautomers can lead to challenges in manufacturing, formulation, and regulatory approval, as consistency and purity are critical. By employing the detailed spectroscopic and computational workflows described herein, researchers can confidently characterize the tautomeric landscape of their lead compounds, leading to more informed decisions in the optimization process and ultimately, the development of safer and more effective medicines.
References
-
Kar, S., et al. (2021). Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study. Journal of Molecular Modeling. [Link]
-
Charisiadis, P., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry. [Link]
-
Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
-
da Silva, J., et al. (2020). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. ResearchGate. [Link]
-
Unknown Author. (n.d.). Synthesis of 4,5‐diphenylisoxazole derivatives. ResearchGate. [Link]
-
Unknown Author. (n.d.). Tautomeric equilibrium of the 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (4). ResearchGate. [Link]
-
Mewes, S. A., et al. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. [Link]
-
Al-Soud, Y. A., et al. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]
-
Chen, X., et al. (2020). Design, synthesis and α-glucosidase inhibition study of novel embelin derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Mack, J., et al. (2007). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. [Link]
-
Unknown Author. (n.d.). Tautomeric equilibrium: a: 1STRZ, b: arrows, and c: 4STRZ. ResearchGate. [Link]
-
Mameli, C., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
da Silva, J., et al. (2020). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. National Institutes of Health. [Link]
-
Zhao, J., et al. (2014). Design and synthesis of phenylisoxazole derivatives as novel human acrosin inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Hansen, P. E. (2021). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]
-
Rzepa, H. S., & Wylie, W. A. (1991). A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Chen, C., et al. (2014). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Institutes of Health. [Link]
-
Aval, M. M., et al. (2021). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]
-
Song, L., et al. (2022). Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network. PubMed Central. [Link]
-
Hansen, P. E. (2021). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]
-
de Oliveira, A. P. A., et al. (2022). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. [Link]
-
Shestakova, T., et al. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. MDPI. [Link]
-
Axelrod, S., & Riniker, S. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science. [Link]
-
Nicklaus, M. C., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling. [Link]
-
Al-Ostoot, F. H., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed. [Link]
-
Spencer, J. N., et al. (1982). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Canadian Journal of Chemistry. [Link]
-
Smith, J. (2022). #1 Synthesis of 3,5-diphenylisoxazoline. YouTube. [Link]
-
de Oliveira, A. P. A., et al. (2022). Keto-enol tautomerism in the development of new drugs. ResearchGate. [Link]
-
Ashenhurst, J. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. [Link]
-
Al-Ostoot, F. H., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. National Institutes of Health. [Link]
-
Unknown Author. (n.d.). Synthesis of 2,3 and 4,5-Dihydro-hydroxy-isoxazoles and Isoxazoles Under Different pH Conditions. ResearchGate. [Link]
-
Meyder, A., et al. (2024). Multistate Method to Efficiently Account for Tautomerism and Protonation in Alchemical Free-Energy Calculations. ChemRxiv. [Link]
-
Unknown Author. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. [Link]
-
Unknown Author. (n.d.). Tautomeric equilibrium of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (10). ResearchGate. [Link]
-
Plonka, W., et al. (2017). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. National Institutes of Health. [Link]
-
Puzzarini, C., et al. (2022). Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. MDPI. [Link]
-
Nanalysis. (2024). β-Diketone tautomerization ratio determined via 60 MHz benchtop NMR. Nanalysis. [Link]
-
Unknown Author. (n.d.). Spectroscopic and Semiempirical Investigation of The Structural Features of Hetarylazo-5-isoxazolones Tautomerism. ResearchGate. [Link]
-
Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Unknown Author. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]
-
Rauf, M. A., et al. (2015). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Advances. [Link]
-
Unknown Author. (n.d.). Experimental and theoretical studies on the tautomerism and reactivity of isoxazolo[3,4-b]quinolin-3(1H)-ones. ResearchGate. [Link]
-
Unknown Author. (n.d.). A simple approach to the tautomerism of aromatic heterocycles. ResearchGate. [Link]
-
Unknown Author. (n.d.). pH-induced azo-keto and azo-enol tautomerism for 6-(3-methoxypropylamino)pyridin-2-one based thiophene azo dyes. ResearchGate. [Link]
-
Unknown Author. (n.d.). Substituted compounds derived from 1, 4 and 5. ResearchGate. [Link]
-
Davalos, J. Z., et al. (2019). Tautomeric Ratio and Prototropic Equilibrium Constants of Tenoxicam, a 1H and 13C NMR Theoretical and Experimental Study. The Journal of Physical Chemistry B. [Link]
-
Elguero, J., et al. (1995). Prototropic tautomerism of heteroaromatic compounds. LOCKSS. [Link]
Sources
- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of phenylisoxazole derivatives as novel human acrosin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cores.research.asu.edu [cores.research.asu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 18. researchgate.net [researchgate.net]
